1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a thiazole ring attached to a cyclopropane carboxylic acid moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the reaction of thiazole derivatives with cyclopropane carboxylic acid precursors. One common method includes the alkylation of thiazole with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of agrochemicals and biocides
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Thiazole: A parent compound with similar biological activities.
Cyclopropane carboxylic acid: Shares the cyclopropane carboxylic acid moiety.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is unique due to its combination of a thiazole ring and a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a cyclopropane carboxylic acid moiety. This unique structure contributes to its potential biological activities, making it an area of interest in medicinal chemistry and pharmacology. The thiazole ring is known for its aromaticity and has been associated with various biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C7H7NO2S, with a molecular weight of approximately 167.23 g/mol. The compound's structure can be summarized as follows:
Structural Feature | Description |
---|---|
Thiazole Ring | Five-membered heterocycle containing sulfur and nitrogen |
Cyclopropane Moiety | Three-membered carbon ring contributing to unique reactivity |
Carboxylic Acid Group | Functional group that may influence biological interactions |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. Similar thiazole derivatives have been investigated for their ability to inhibit bacterial growth and combat fungal infections. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Thiazole derivatives have been shown to interact with cellular targets involved in cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. Further investigation into the specific pathways affected by this compound is necessary to elucidate its full therapeutic potential.
The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. These interactions can lead to alterations in enzymatic activity or protein function, which are critical for understanding its mechanism of action in biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to study these binding interactions .
Synthesis and Application in Drug Development
The synthesis of this compound typically involves combining thiazole derivatives with cyclopropane carboxylic acids through various chemical reactions. This compound serves as a building block for more complex molecules in pharmaceutical research, highlighting its importance in drug development .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)8(1-2-8)3-6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
DEUWGGPYGCPMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)C(=O)O |
Origin of Product |
United States |
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